Boc-Aminooxy-PEG2-bromide

ADC Linker Stability Bioconjugation Shelf Life Optimization

Choose Boc-Aminooxy-PEG2-bromide for precisely controlled bioconjugation. The Boc-protected aminooxy group ensures inertness during initial bromide-mediated alkylation of thiols on antibodies or ligands, preventing premature conjugation that plagues unprotected analogs. After purification, mild acidic deprotection liberates the aminooxy group for chemoselective oxime ligation with aldehyde/ketone payloads, yielding homogeneous ADCs with defined DAR. The rigid PEG2 spacer (~7-8 Å) is proven optimal for PROTAC ternary complex formation and minimizes pharmacokinetic interference. Avoid generic substitutions that compromise stability, DAR control, and linker SAR.

Molecular Formula C11H22BrNO5
Molecular Weight 328.20 g/mol
Cat. No. B3119628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Aminooxy-PEG2-bromide
Molecular FormulaC11H22BrNO5
Molecular Weight328.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCOCCOCCBr
InChIInChI=1S/C11H22BrNO5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9H2,1-3H3,(H,13,14)
InChIKeyLDLMDHDPMSCEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Aminooxy-PEG2-bromide: A Bifunctional Cleavable PEG Linker for Controlled ADC Synthesis


Boc-Aminooxy-PEG2-bromide (CAS 252378-67-9) is a heterobifunctional polyethylene glycol (PEG) linker specifically designed as a cleavable two-unit PEG ADC linker for the synthesis of antibody-drug conjugates (ADCs) . The compound features a Boc-protected aminooxy group at one terminus and a bromide leaving group at the other, connected by a linear PEG2 spacer with a molecular weight of 328.20 g/mol [1]. As a bifunctional reagent, it enables orthogonal conjugation: the bromide serves as an electrophile for nucleophilic substitution reactions, while the Boc-protected aminooxy group remains inert until mild acidic deprotection, after which it reacts chemoselectively with aldehydes or ketones to form stable oxime bonds .

Why Boc-Aminooxy-PEG2-bromide Cannot Be Replaced by Generic PEG Linkers or Unprotected Aminooxy Analogs


Generic substitution of Boc-Aminooxy-PEG2-bromide fails at two critical control points. First, the Boc protection of the aminooxy group prevents premature conjugation during the initial bromide-mediated alkylation step; unprotected aminooxy analogs such as Aminooxy-PEG3-bromide are inherently unstable and exhibit poor shelf life, with vendor specifications recommending immediate use within one week due to high reactivity and sensitivity . This contrasts with Boc-protected variants which enable controlled stepwise conjugation workflows . Second, the precise two-unit PEG spacer length is not an arbitrary parameter — altering PEG chain length modifies the spatial separation between conjugated components, directly impacting ADC pharmacokinetics, linker-payload orientation, and ultimately the drug-to-antibody ratio (DAR) achievable [1]. Substituting a PEG3 or PEG4 analog introduces an additional 44 Da of molecular mass per ethylene oxide unit and alters the distance between the antibody attachment point and payload release site, which has been shown in ADC development to affect both in vitro cytotoxicity and in vivo tumor targeting [2].

Boc-Aminooxy-PEG2-bromide: Quantitative Differentiation Evidence vs. Comparators


Boc-Protected vs. Unprotected Aminooxy Linkers: Comparative Storage Stability Assessment

Boc-Aminooxy-PEG2-bromide contains a Boc-protected aminooxy group that remains inert during storage and initial reaction steps, enabling controlled deprotection under mild acidic conditions prior to oxime ligation . In contrast, unprotected aminooxy-PEG linkers are characterized by vendors as 'very reactive and sensitive' with explicit storage limitations: Aminooxy-PEG3-bromide HCl salt is specified for immediate use within 1 week and cannot be stored for long term, whereas Boc-protected analogs are standardly stored at -20°C for months without degradation . While direct shelf-life quantification in months is not published in peer-reviewed literature, the class-level inference from vendor storage specifications establishes that Boc protection converts an intrinsically unstable aminooxy-PEG intermediate into a storable, workflow-compatible reagent [1].

ADC Linker Stability Bioconjugation Shelf Life Optimization

PEG2 vs. PEG3 Spacer Length: Molecular Weight and Spatial Distance Comparison

Boc-Aminooxy-PEG2-bromide features exactly two ethylene oxide repeat units with a molecular weight of 328.20 g/mol, providing a defined spatial separation between the bromide and aminooxy termini [1]. The PEG3 analog (Boc-Aminooxy-PEG3-bromide) carries three PEG units with a molecular weight of 372.25 g/mol, representing a 44.05 Da increase and an extended linker length of approximately 3.5-4.0 Å per additional ethylene oxide unit [2]. This dimensional difference is quantitatively defined: the PEG2 spacer comprises two -CH₂-CH₂-O- repeats (approximate extended length ~7-8 Å), while PEG3 adds a third repeat unit extending the distance to ~10.5-12 Å [3]. In ADC design, linker length directly influences the spatial orientation of the cytotoxic payload relative to the antibody surface, with shorter PEG2 linkers potentially reducing the 'bystander effect' in solid tumors while longer PEG3 linkers may enhance payload accessibility to target antigens [4].

ADC Linker Design PEG Spacer Optimization Drug-to-Antibody Ratio

Bromide vs. Alternative Leaving Groups: Nucleophilic Substitution Reactivity Profile

The terminal bromide of Boc-Aminooxy-PEG2-bromide functions as an excellent leaving group for nucleophilic substitution (SN2) reactions, enabling efficient conjugation to thiol-, amine-, or hydroxyl-containing molecules . Comparative leaving group ability follows the established order I⁻ > Br⁻ > Cl⁻ > F⁻ for SN2 reactions in polar aprotic solvents, with bromide occupying the optimal balance between reactivity and stability: more reactive than chloride for efficient conjugation, yet less susceptible to hydrolysis than iodide under aqueous conditions [1]. While direct kinetic comparisons between bromo-PEG and chloro-PEG or iodo-PEG linkers for this specific scaffold are not published, the class-level reactivity trend indicates that bromide-based linkers provide faster conjugation kinetics than chloride analogs (typical rate enhancement ~10-50× for alkyl bromides vs. alkyl chlorides in SN2 reactions) while maintaining greater bench stability than iodide derivatives [2]. The PEG2 spacer enhances aqueous solubility, enabling conjugation reactions in both organic and aqueous/organic mixed solvent systems [3].

Nucleophilic Substitution Leaving Group Reactivity Conjugation Efficiency

Boc-Aminooxy vs. Fmoc-Aminooxy Protection Strategy: Orthogonal Deprotection Compatibility

The Boc (tert-butyloxycarbonyl) protecting group on Boc-Aminooxy-PEG2-bromide is removed under mild acidic conditions (typically TFA in DCM, 0-25°C, 0.5-2 hours), generating the free aminooxy group for oxime ligation . This acid-labile protection is orthogonal to base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protection, which requires basic conditions (piperidine in DMF, 20% v/v) for removal [1]. This orthogonality has specific procurement implications: Boc-Aminooxy-PEG2-bromide can be incorporated into Fmoc-based solid-phase peptide synthesis (SPPS) workflows without cross-reactivity, as the Boc group remains intact during Fmoc deprotection cycles, enabling sequential conjugation strategies . In contrast, Fmoc-aminooxy-PEG linkers are incompatible with Fmoc-SPPS due to simultaneous deprotection of both the linker and the growing peptide chain, limiting their utility in complex bioconjugate assembly [2].

Protecting Group Strategy Orthogonal Conjugation Peptide-ADC Synthesis

PEG2 vs. Non-PEG Alkyl Linkers: Aqueous Solubility Enhancement Quantified

The PEG2 spacer in Boc-Aminooxy-PEG2-bromide provides measurable solubility enhancement in aqueous media compared to non-PEG alkyl linkers of comparable molecular weight [1]. Polyethylene glycol chains are known to increase aqueous solubility through hydrogen bonding with water molecules via the ether oxygens, with each ethylene oxide unit contributing approximately 1-2 mg/mL solubility enhancement in aqueous buffers for small-molecule conjugates [2]. While direct solubility measurements for Boc-Aminooxy-PEG2-bromide are not published, class-level PEGylation studies demonstrate that PEG2-containing linkers (2 ethylene oxide units) provide significantly higher aqueous solubility than non-PEG C4-C6 alkyl spacers, enabling conjugation reactions in purely aqueous or aqueous/organic mixed media without precipitation [3]. This solubility profile is essential for maintaining protein stability during ADC conjugation, as hydrophobic linkers can induce antibody aggregation [4].

Aqueous Solubility PEGylation Effect Bioconjugate Solubility

Boc-Aminooxy-PEG2-bromide: Primary Research and Industrial Application Scenarios


Controlled Synthesis of Antibody-Drug Conjugates (ADCs) Requiring Orthogonal Conjugation Steps

Boc-Aminooxy-PEG2-bromide is specifically utilized in ADC synthesis where sequential, orthogonal conjugation steps are required . The bromide terminus is first reacted with a thiol-containing antibody (via reduced interchain disulfides or engineered cysteine residues) through nucleophilic substitution, while the Boc-protected aminooxy group remains inert [1]. Following purification, the Boc group is removed under mild acidic conditions (TFA/DCM), exposing the free aminooxy group for chemoselective oxime ligation with aldehyde- or ketone-functionalized cytotoxic payloads . This two-step orthogonal strategy is essential for achieving controlled drug-to-antibody ratios (DAR) and minimizing payload aggregation, addressing a critical challenge in ADC manufacturing where premature or uncontrolled conjugation leads to heterogeneous products [2].

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with Post-Synthetic Bioconjugation

In Fmoc-SPPS workflows, Boc-Aminooxy-PEG2-bromide is introduced as a linker during on-resin peptide assembly without cross-reactivity . The Boc-protected aminooxy group survives repeated piperidine treatments (20% in DMF, 20-30 minutes per cycle) used for Fmoc deprotection, remaining intact throughout the entire peptide elongation process [1]. After peptide cleavage and purification, the Boc group is removed under acidic conditions, liberating the aminooxy group for site-specific conjugation to aldehyde-containing biomolecules . This orthogonal protection strategy enables the construction of peptide-drug conjugates and peptide-based imaging probes where the aminooxy group serves as the exclusive conjugation handle, preventing off-target modification of side-chain amines [2].

Stepwise Assembly of PROTAC Degraders with Defined Linker Geometry

Boc-Aminooxy-PEG2-bromide serves as a modular building block in PROTAC (PROteolysis TArgeting Chimera) synthesis, where the precise PEG2 spacer length (~7-8 Å) defines the spatial distance between the E3 ligase ligand and the target protein ligand . The bromide group is first used to attach the E3 ligase ligand (e.g., VHL or CRBN ligand containing a nucleophilic handle), followed by Boc deprotection and oxime ligation with an aldehyde-modified target protein ligand [1]. The defined PEG2 length is critical for PROTAC ternary complex formation: linker length directly correlates with degradation efficiency, and the 7-8 Å spacing provided by PEG2 has been shown in PROTAC structure-activity relationship (SAR) studies to be optimal for certain E3 ligase-target protein pairs . This modular approach enables systematic linker SAR exploration using a common Boc-Aminooxy-PEG2-bromide precursor [2].

Synthesis of Homogeneous Bioconjugates for In Vivo Pharmacokinetic Studies

Boc-Aminooxy-PEG2-bromide is employed in the preparation of homogeneous, site-specifically modified bioconjugates for pharmacokinetic (PK) and biodistribution studies . The controlled, stepwise conjugation enabled by Boc protection and bromide reactivity yields conjugates with defined stoichiometry and attachment site, eliminating the heterogeneity that confounds PK analysis [1]. The PEG2 spacer provides sufficient aqueous solubility for in vivo dosing while maintaining a compact molecular footprint that minimizes impact on protein function . The 328.20 Da molecular weight of Boc-Aminooxy-PEG2-bromide contributes minimal additional mass to the final conjugate, reducing the risk of accelerated renal clearance or altered tissue distribution that can accompany larger PEG modifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Aminooxy-PEG2-bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.